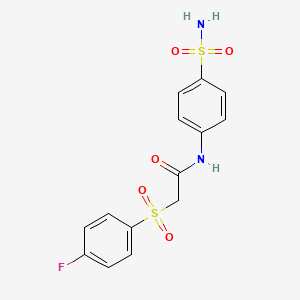

2-(4-fluorophenyl)sulfonyl-N-(4-sulfamoylphenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O5S2/c15-10-1-5-12(6-2-10)23(19,20)9-14(18)17-11-3-7-13(8-4-11)24(16,21)22/h1-8H,9H2,(H,17,18)(H2,16,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZVJGITGNLDDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)sulfonyl-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. One common method starts with the acylation of 4-aminosulfanilamide to produce 2-chloro-N-(4-sulfamoylphenyl)acetamide. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-fluorophenyl)sulfonyl-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-(4-fluorophenyl)sulfonyl-N-(4-sulfamoylphenyl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer and antimicrobial treatments.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-fluorophenyl)sulfonyl-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Modified Substituents

Fluorophenyl vs. Thiophene/Chlorophenyl Substituents

- 2-(Thiophen-2-yl)-N-(4-sulfamoylphenyl)acetamide (C₁₂H₁₂N₂O₃S₂): Replacing the fluorophenylsulfonyl group with a thiophene ring reduces molecular weight (323.39 vs. ~368.37 g/mol for the target compound) and alters electronic properties. Thiophene’s electron-rich nature may enhance π-π stacking in enzyme active sites, as seen in its role as a CA inhibitor .

Sulfonyl vs. Piperazine Linkers

- 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide : Replacing the sulfonyl group with a piperazine tail introduces conformational flexibility, enabling interactions with diverse regions of CA isoforms. This compound shows 10-fold higher selectivity for hCA VII over hCA II due to extended hydrophobic interactions .

Key Trends :

- Electron-Withdrawing Groups (e.g., -F, -Cl) : Improve metabolic stability and binding affinity to polar enzyme pockets .

- Sulfamoyl vs. Sulfonyl Groups : Sulfamoyl (SO₂NH₂) provides stronger hydrogen-bonding capacity, critical for CA active-site anchoring .

- Linker Flexibility: Piperazine or thiazolidinone linkers enable adaptive binding to variable enzyme regions, enhancing isoform selectivity .

Pharmacokinetic Considerations

Biologische Aktivität

2-(4-fluorophenyl)sulfonyl-N-(4-sulfamoylphenyl)acetamide, also known as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly as an enzyme inhibitor and in antimicrobial treatments. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, a sulfonyl moiety, and a sulfamoylphenyl group attached to an acetamide backbone. Its molecular formula is C_{14}H_{13FN_2O_4S.

The primary mechanism of action involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in cancer cells. The inhibition of CA IX disrupts pH regulation within tumor cells, leading to reduced cell proliferation and increased apoptosis. This selectivity for CA IX makes it a promising candidate in cancer therapeutics.

Antimicrobial Effects

Research has indicated that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, studies show that related compounds demonstrate bactericidal effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against reference strains .

Case Studies

- Antibacterial Activity : A study highlighted that certain sulfonamide derivatives exhibited strong antibacterial properties against Staphylococcus aureus and Enterococcus faecalis. The compounds were shown to inhibit protein synthesis pathways and disrupt nucleic acid production .

- Antifungal Activity : Another investigation found that similar compounds could effectively inhibit the biofilm formation of Candida albicans, suggesting potential applications in treating fungal infections .

Table: Summary of Biological Activities

Comparison with Similar Compounds

The biological activity of this compound can be compared with other sulfonamide derivatives:

| Compound Name | Activity Type | Notable Features |

|---|---|---|

| 2-[(4-Fluorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | Antimicrobial | High selectivity for bacterial enzymes |

| 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide | Antifungal | Effective against various fungal strains |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-fluorophenyl)sulfonyl-N-(4-sulfamoylphenyl)acetamide, and how is reaction progress monitored?

- Methodology : The synthesis typically involves sequential sulfonylation and amidation steps. For example:

Sulfonation of 4-fluorobenzenesulfonyl chloride with 4-aminobenzenesulfonamide under basic conditions (e.g., triethylamine).

Acetylation of the intermediate with chloroacetyl chloride, followed by purification via column chromatography.

Reaction progress is monitored using thin-layer chromatography (TLC) and HPLC , with final structure confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and analytical techniques are critical for confirming structural integrity and purity?

- Techniques :

- NMR Spectroscopy : H and C NMR to verify sulfonyl and acetamide moieties.

- Mass Spectrometry : HRMS for molecular weight confirmation.

- HPLC : Purity assessment (>95% by reverse-phase HPLC).

- IR Spectroscopy : Detection of sulfonamide (SO asymmetric/symmetric stretching at ~1350 cm and ~1150 cm) .

Q. What initial biological screening approaches are recommended for this compound?

- Screening Strategies :

- In vitro cytotoxicity assays (e.g., MTT against cancer cell lines like MCF-7 or HepG2).

- Enzyme inhibition studies : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase isoforms).

- Antimicrobial testing : Disc diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Approach :

Orthogonal assays : Validate antimicrobial claims using both broth microdilution (MIC) and time-kill assays.

Purity verification : Re-test compounds with ≥98% purity (via HPLC) to exclude batch variability.

Pharmacokinetic analysis : Assess metabolic stability (e.g., liver microsome assays) to explain in vitro-in vivo discrepancies .

Q. What strategies optimize the compound’s aqueous solubility for in vivo studies?

- Methods :

- Co-solvent systems : Use cyclodextrins or PEG-400 for formulation.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the sulfamoyl moiety.

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles .

Q. How to design experiments for studying target interactions and binding mechanisms?

- Experimental Design :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity with purified target proteins.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters of binding.

- Molecular Dynamics Simulations : Predict interaction hotspots (e.g., sulfonamide group with enzyme active sites) .

Q. What are the best practices for addressing stability issues during long-term storage?

- Solutions :

- Lyophilization : Store as a lyophilized powder under inert gas (argon).

- Temperature control : Maintain at -80°C in amber vials to prevent photodegradation.

- Additives : Include antioxidants (e.g., BHT) in DMSO stock solutions .

Q. How to validate the role of the sulfonamide group in observed bioactivity?

- Structure-Activity Relationship (SAR) Studies :

Synthesize analogs with sulfonamide replaced by carboxylate or phosphonate groups.

Test inhibitory potency against carbonic anhydrase IX/XII.

Use computational docking (AutoDock Vina) to compare binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.